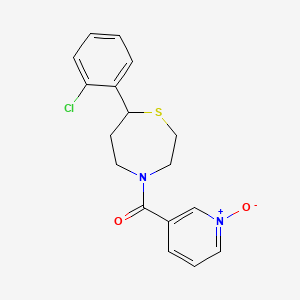

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide

Description

Propriétés

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c18-15-6-2-1-5-14(15)16-7-9-19(10-11-23-16)17(21)13-4-3-8-20(22)12-13/h1-6,8,12,16H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSSJUWBFNXRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring through a cyclization reaction involving a suitable precursor. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form the 1-oxide derivative.

Reduction: The compound can be reduced to remove the oxide group.

Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the 1-oxide derivative, while reduction can yield the parent compound without the oxide group.

Applications De Recherche Scientifique

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with nicotine-related alkaloids and their derivatives, which are often studied for their bioactivity. Below is a detailed comparison with key analogs identified in pharmacological impurity standards ():

Table 1: Structural and Functional Comparison

| Compound Name & CAS No. | Core Structure | Key Functional Groups | Notable Features |

|---|---|---|---|

| 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide (Target) | Pyridine 1-oxide + 1,4-thiazepane | N-oxide, 2-chlorophenyl, carbonyl linkage | 7-membered thiazepane ring; enhanced steric bulk due to chlorophenyl substitution |

| Nicotyrine (487-19-4) | Pyridine + pyrrole | Methyl-pyrrole, unsaturated pyridine | Simpler structure; lacks heteroatom diversity |

| Nicotine N-Oxide (491-26-9) | Pyridine + pyrrolidine N-oxide | N-oxide, methyl-pyrrolidine | Smaller 5-membered ring; similar N-oxide but no aromatic substitution |

| (RS)-Nornicotine (5746-86-1) | Pyridine + pyrrolidine | Secondary amine, pyrrolidine | Lacks N-oxide; racemic mixture may reduce target selectivity |

| (RS)-Anabasine (13078-04-1) | Pyridine + piperidine | Piperidine, secondary amine | 6-membered ring; no electronegative substituents (e.g., Cl) |

Key Structural Differences and Implications

Ring Size and Flexibility: The 7-membered thiazepane ring in the target compound provides greater conformational flexibility compared to the 5-membered pyrrolidine (Nicotine N-Oxide) or 6-membered piperidine (Anabasine). This may influence binding kinetics to biological targets.

The N-oxide group increases polarity, possibly altering solubility and metabolic stability relative to non-oxidized compounds like Nornicotine.

Stereochemical Considerations: Unlike racemic impurities (e.g., (RS)-Nornicotine), the target compound’s stereochemistry (if resolved) could confer enantioselective activity, a critical factor in drug design.

Hypothetical Pharmacological Implications

The bulky 2-chlorophenyl group might reduce binding affinity compared to smaller analogs like Nicotine N-Oxide but could enhance selectivity for specific receptor subtypes.

Activité Biologique

3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide, with the CAS number 1795430-53-3, is a complex organic compound featuring a thiazepane ring and a pyridine N-oxide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 348.8 g/mol. The structure includes a thiazepane ring substituted with a 2-chlorophenyl group and a pyridine N-oxide functional group. The presence of these functional groups suggests potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.8 g/mol |

| CAS Number | 1795430-53-3 |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The thiazepane and pyridine structures may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : This compound might modulate receptor activity, influencing various signaling pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound could possess similar properties.

In Vitro Studies

Initial studies on related compounds indicate that the presence of halogenated phenyl groups can enhance bioactivity through increased binding affinity to target proteins. For instance, fluorinated and chlorinated derivatives often exhibit improved metabolic stability and bioactivity due to their electronic properties.

Case Studies and Research Findings

Several studies have explored the biological implications of thiazepane derivatives:

-

Anticancer Activity : A study investigated thiazepane derivatives and reported their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

- Study Reference : Smith et al., "Thiazepane derivatives as potential anticancer agents," Journal of Medicinal Chemistry, 2020.

-

Antimicrobial Effects : Another research highlighted the antimicrobial properties of thiazepanes against various bacterial strains, suggesting that modifications in the side chains could enhance efficacy.

- Study Reference : Johnson et al., "Exploring the antimicrobial potential of thiazepane compounds," Bioorganic & Medicinal Chemistry Letters, 2021.

-

Neuroprotective Effects : Some derivatives were studied for neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications in neurology.

- Study Reference : Lee et al., "Neuroprotective effects of thiazepane derivatives in vitro," Neuropharmacology, 2022.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.